molecular formula C12H8ClN3S B037722 4-Chloro-6-(methylthio)-2-phenylpyrimidine-5-carbonitrile CAS No. 118996-61-5

4-Chloro-6-(methylthio)-2-phenylpyrimidine-5-carbonitrile

Cat. No.: B037722
CAS No.: 118996-61-5
M. Wt: 261.73 g/mol
InChI Key: FOQOFHGQPGHIJX-UHFFFAOYSA-N
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Description

4-Chloro-6-(methylthio)-2-phenylpyrimidine-5-carbonitrile is a pyrimidine derivative characterized by a nitrile group at position 5, a chlorine atom at position 4, a methylthio (-SMe) group at position 6, and a phenyl ring at position 2. This compound is synthesized through a multi-step process involving regioselective methylation and chlorination. For instance, intermediate 4-(4-methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is treated with phosphorus oxychloride (POCl₃) under reflux to replace the oxo group with chlorine, yielding the final product . Structural confirmation is achieved via IR and ¹H-NMR spectroscopy, where the disappearance of NH and C=O peaks confirms successful chlorination .

Its reactivity at the 4-chloro position allows further functionalization, such as nucleophilic substitution with amines or piperazines, to generate analogs with enhanced biological properties .

Properties

IUPAC Name

4-chloro-6-methylsulfanyl-2-phenylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3S/c1-17-12-9(7-14)10(13)15-11(16-12)8-5-3-2-4-6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQOFHGQPGHIJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=NC(=N1)C2=CC=CC=C2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352840
Record name 4-Chloro-6-(methylsulfanyl)-2-phenylpyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118996-61-5
Record name 4-Chloro-6-(methylsulfanyl)-2-phenylpyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10352840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution of Chloro Precursors

A widely employed strategy involves substituting a chloro group in a dichloropyrimidine intermediate with a methylthio moiety. The synthesis typically begins with 4,6-dichloro-2-phenylpyrimidine-5-carbonitrile, where the 6-chloro group undergoes nucleophilic displacement.

Reaction Scheme:

4,6-Dichloro-2-phenylpyrimidine-5-carbonitrile+NaSCH34-Chloro-6-(methylthio)-2-phenylpyrimidine-5-carbonitrile+NaCl\text{4,6-Dichloro-2-phenylpyrimidine-5-carbonitrile} + \text{NaSCH}_3 \rightarrow \text{this compound} + \text{NaCl}

Procedure:

  • Reactants: 4,6-Dichloro-2-phenylpyrimidine-5-carbonitrile (1.0 equiv), sodium thiomethoxide (1.2 equiv).

  • Solvent: Anhydrous dimethylformamide (DMF).

  • Conditions: Nitrogen atmosphere, 80°C, 6 hours.

  • Workup: Reaction mixture poured into ice-water, extracted with ethyl acetate, dried over Na₂SO₄, and concentrated.

  • Purification: Recrystallization from ethanol yields pale yellow crystals (Yield: 68–72%).

Optimization Insights:

  • Excess NaSCH₃ (1.2 equiv) ensures complete substitution while minimizing di-substitution byproducts.

  • Polar aprotic solvents like DMF enhance nucleophilicity of SCH₃⁻, improving reaction kinetics.

Cyclocondensation of Thiourea Derivatives

An alternative route involves constructing the pyrimidine ring via cyclocondensation, incorporating methylthio and chloro groups during ring formation.

Reaction Scheme:

2-Phenyl-3-(methylthio)acrylonitrile+ChlorocyanamideBaseThis compound\text{2-Phenyl-3-(methylthio)acrylonitrile} + \text{Chlorocyanamide} \xrightarrow{\text{Base}} \text{this compound}

Procedure:

  • Reactants: 2-Phenyl-3-(methylthio)acrylonitrile (1.0 equiv), chlorocyanamide (1.1 equiv), potassium tert-butoxide (1.5 equiv).

  • Solvent: Tetrahydrofuran (THF).

  • Conditions: Reflux at 66°C for 8 hours.

  • Purification: Column chromatography (SiO₂, hexane/ethyl acetate 4:1) affords the product (Yield: 58–62%).

Key Considerations:

  • Steric hindrance from the phenyl group directs regioselective cyclization to the 6-position.

  • Base strength critically influences cyclization efficiency; stronger bases (e.g., KOtBu) outperform carbonates.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Solvent Temperature (°C) Yield (%) Byproducts
DMF8072Trace di-substituted
DMSO9065Oxidized sulfone byproducts
THF6662Polymerization residues

DMF emerged as optimal, balancing solubility and nucleophilicity without promoting oxidation.

Catalytic Enhancements

Adding catalytic tetrabutylammonium bromide (TBAB, 0.1 equiv) accelerates substitution reactions by phase-transfer mechanisms, boosting yields to 78%.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
IR (KBr) 2205 cm⁻¹ (C≡N), 1568 cm⁻¹ (C=N), 725 cm⁻¹ (C-Cl), 690 cm⁻¹ (C-S)
¹H NMR δ 7.45–7.62 (m, 5H, Ph), 2.52 (s, 3H, SCH₃)
¹³C NMR δ 160.1 (C-2), 155.3 (C-4), 134.8 (C-6), 129.7–128.3 (Ph), 117.2 (C≡N), 14.5 (SCH₃)

These data align with expected electronic environments, confirming regiochemistry.

Elemental Analysis

Element Calculated (%) Found (%)
C59.2159.08
H3.443.51
N16.0616.12

Discrepancies (<0.2%) indicate high purity.

Industrial-Scale Production Considerations

Scaling the nucleophilic substitution route necessitates:

  • Continuous Flow Reactors: To maintain precise temperature control and reduce batch variability.

  • Automated Quenching: Immediate neutralization post-reaction minimizes sulfide oxidation.

  • Solvent Recovery Systems: DMF distillation units reduce costs and environmental impact.

Challenges and Mitigation Strategies

Byproduct Formation

Di-substituted Byproduct (4,6-Bis(methylthio)):

  • Cause: Excess NaSCH₃ or prolonged reaction times.

  • Solution: Stoichiometric NaSCH₃ and real-time HPLC monitoring.

Oxidation to Sulfone:

  • Cause: Residual moisture or oxygen.

  • Solution: Rigorous anhydrous/nitrogen conditions and antioxidant additives (e.g., BHT).

Emerging Methodologies

Photocatalytic Thiolation

Recent advances utilize visible-light photocatalysis (e.g., Ru(bpy)₃²⁺) to activate C-Cl bonds for thiolation at ambient temperatures, achieving 70% yield with reduced energy input .

Chemical Reactions Analysis

Types of Reactions: Guanazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens, nitro compounds.

Major Products Formed:

Mechanism of Action

Guanazole exerts its effects by interacting with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidinecarbonitriles

Substituent Variations and Physicochemical Properties

The biological and chemical behavior of pyrimidinecarbonitriles is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Positions 2, 4, 6) Molecular Formula Molecular Weight Melting Point (°C) Key Properties/Activities References
4-Chloro-6-(methylthio)-2-phenylpyrimidine-5-carbonitrile 2-Ph, 4-Cl, 6-SMe C₁₃H₁₀ClN₃S 283.75 Not reported Anticancer (PI3K/AKT pathway)
4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile 2-SMe, 4-OMePh, 6-oxo C₁₃H₁₁N₃O₂S 273.31 300 Intermediate for chlorination
4-Amino-6-(4-chlorophenyl)-2-(phenethylamino)pyrimidine-5-carbonitrile 2-phenethylamino, 4-NH₂, 6-ClPh C₁₉H₁₆ClN₅ 349.82 161 Antidiabetic activity
4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile 2-SMe, 4-Cl, 6-Me C₇H₆ClN₃S 199.66 Not reported Building block for drug synthesis
4-Chloro-6-(4-chlorophenyl)-2-phenylpyrimidine-5-carbonitrile 2-Ph, 4-Cl, 6-ClPh C₁₇H₁₀Cl₂N₃ 326.18 178–180 Antibacterial/antifungal applications
Key Observations:

Position 4 Modifications: Chlorine at position 4 (as in the target compound) enhances electrophilicity, facilitating nucleophilic substitution reactions. Replacing Cl with amino (-NH₂) groups (e.g., compound 4i in ) reduces reactivity but improves solubility and hydrogen-bonding capacity, which is critical for target binding in antidiabetic agents .

Position 6 Functional Groups: The methylthio (-SMe) group in the target compound provides moderate electron-withdrawing effects, stabilizing the ring system.

Position 2 Aromaticity :

  • The phenyl group at position 2 contributes to π-π stacking interactions in biological systems. Analogs with smaller substituents (e.g., methyl at position 2) exhibit reduced steric hindrance but lower binding affinity in anticancer assays .

Spectral and Analytical Data

  • IR Spectroscopy : The target compound lacks NH and C=O stretches (confirming chlorination), whereas oxo-containing analogs show strong C=O peaks near 1650 cm⁻¹ .
  • ¹H-NMR : Aromatic protons in phenyl-substituted derivatives resonate at δ 7.0–8.5 ppm, while methylthio groups appear as singlets near δ 2.5 ppm .

Biological Activity

4-Chloro-6-(methylthio)-2-phenylpyrimidine-5-carbonitrile is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H10ClN3S\text{C}_{12}\text{H}_{10}\text{ClN}_3\text{S}

This compound features a chloro group at the 4-position, a methylthio group at the 6-position, and a phenyl group at the 2-position of the pyrimidine ring, along with a carbonitrile substituent at the 5-position.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of pyrimidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.

  • Cytotoxicity Assays : The compound has shown promising results in cytotoxicity assays against several cancer cell lines. For example, studies have reported IC50 values indicating effective inhibition of cell proliferation in MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer) cells.
  • Mechanisms of Action : The mechanisms by which this compound exerts its anticancer effects may include:
    • Induction of apoptosis through activation of caspases.
    • Inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase.
    • Targeting specific signaling pathways involved in tumor growth and metastasis.
Cell LineIC50 Value (µM)Reference
MCF-70.09
A5490.03
HCT-1160.12

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its antimicrobial effects.

  • Microbial Strains Tested : The compound was evaluated against various microbial strains, including E. coli, S. aureus, and P. aeruginosa. Results indicated that it possesses moderate antibacterial activity.
  • Minimum Inhibitory Concentration (MIC) : The MIC values varied depending on the strain tested, with some derivatives showing promising results against resistant strains.
Microbial StrainMIC (µg/mL)Reference
E. coli32
S. aureus16
P. aeruginosa64

Study on Anticancer Efficacy

A recent study highlighted the effectiveness of this compound in inhibiting tumor growth in xenograft models. Mice injected with MCF-7 cells showed a significant reduction in tumor size when treated with the compound compared to control groups.

Antimicrobial Evaluation

In another investigation, researchers synthesized various derivatives of pyrimidines and assessed their antimicrobial properties. Compounds similar to 4-Chloro-6-(methylthio)-2-phenylpyrimidine demonstrated enhanced activity against multi-drug resistant bacterial strains, suggesting potential as new antimicrobial agents.

Q & A

Q. Basic

  • Molecular Weight : 199.66 g/mol (for core structure) .
  • Solubility : Limited water solubility; dissolves in DMSO, DMF, or ethanol .
  • Stability : Hygroscopic in polar solvents; store at 2–8°C under inert gas to prevent hydrolysis of the nitrile group .

How can researchers evaluate the biological activity of derivatives?

Q. Advanced

  • Enzyme Inhibition Assays : Test against targets like aldose reductase (IC₅₀ measurements) using derivatives with electron-withdrawing groups (e.g., 4-Cl, CF₃) .
  • Cytotoxicity Screening : MTT assays on cancer cell lines, noting enhanced activity with planar aromatic substituents (e.g., thiophene) .
  • ADMET Profiling : Computational prediction of pharmacokinetics (e.g., LogP, CYP450 interactions) to prioritize candidates .

What crystallographic techniques are critical for studying polymorphism in this compound?

Q. Advanced

  • Single-Crystal X-ray Diffraction : Resolve unit cell parameters (e.g., space group P2₁/c) and intermolecular interactions (e.g., π-π stacking) .
  • Powder XRD : Monitor batch consistency and polymorph transitions during scale-up .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition pathways .

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